(1-Ethylisochroman-1-yl)methanamine

Lipophilicity CNS drug design Physicochemical profiling

(1-Ethylisochroman-1-yl)methanamine (CAS 802031-12-5) is a primary amine-functionalized isochroman with molecular formula C12H17NO and molecular weight 191.27 g/mol. The compound features a 3,4-dihydro-1H-isochromen bicyclic core bearing an ethyl substituent and an aminomethyl group at the 1-position, yielding computed LogP of 1.82, topological polar surface area (TPSA) of 35.25 Ų, one hydrogen bond donor, two hydrogen bond acceptors, and two rotatable bonds.

Molecular Formula C12H17NO
Molecular Weight 191.27 g/mol
Cat. No. B13335248
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-Ethylisochroman-1-yl)methanamine
Molecular FormulaC12H17NO
Molecular Weight191.27 g/mol
Structural Identifiers
SMILESCCC1(C2=CC=CC=C2CCO1)CN
InChIInChI=1S/C12H17NO/c1-2-12(9-13)11-6-4-3-5-10(11)7-8-14-12/h3-6H,2,7-9,13H2,1H3
InChIKeyRBFODLJQOZFKJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(1-Ethylisochroman-1-yl)methanamine for CNS & GPCR Drug Discovery: Procurement-Grade Physicochemical Baseline


(1-Ethylisochroman-1-yl)methanamine (CAS 802031-12-5) is a primary amine-functionalized isochroman with molecular formula C12H17NO and molecular weight 191.27 g/mol . The compound features a 3,4-dihydro-1H-isochromen bicyclic core bearing an ethyl substituent and an aminomethyl group at the 1-position, yielding computed LogP of 1.82, topological polar surface area (TPSA) of 35.25 Ų, one hydrogen bond donor, two hydrogen bond acceptors, and two rotatable bonds . The isochroman scaffold is recognized across medicinal chemistry as a privileged structure producing diverse therapeutically relevant activities including central nervous system (CNS) modulation, antimicrobial effects, antihypertensive action, and anti-inflammatory properties [1]. The hydrochloride salt (CAS 26481-46-9, MW 227.73) is also commercially available for applications requiring aqueous solubility enhancement [2].

Why In-Class Isochroman Analogs Cannot Substitute (1-Ethylisochroman-1-yl)methanamine Without Quantitative Property Deviation


Isochroman-1-yl methanamine derivatives exhibit steep structure-property relationships where small changes at the 1-position or the amine nitrogen produce large shifts in lipophilicity, hydrogen bonding capacity, and conformational flexibility—parameters that directly govern CNS penetration, target engagement, and metabolic stability [1]. The ethyl substituent at the 1-position of the target compound occupies a distinct physicochemical niche: it delivers a LogP of 1.82, which is 0.56 log units more lipophilic than the unsubstituted parent (LogP 1.26) yet 1.62 log units less lipophilic than the tertiary amine analog (LogP 3.44), avoiding both insufficient membrane permeability and excessive lipophilicity-driven promiscuity or metabolic liability . These differences, documented quantitatively below, mean that substituting a methyl, unsubstituted, or tertiary amine analog will predictably alter the compound's absorption, distribution, and pharmacodynamic profile in any assay system sensitive to ligand physicochemical properties [2].

(1-Ethylisochroman-1-yl)methanamine: Head-to-Head Quantitative Differentiation Against Five Closest Analogs


LogP Differentiation: Ethyl Analog Occupies Optimal Lipophilicity Window Between Unsubstituted Parent and Tertiary Amine

The target compound's computed LogP of 1.82 positions it in the optimal range for CNS drug candidates (typically LogP 1–3), whereas the unsubstituted isochroman-1-ylmethanamine (LogP 1.26) may exhibit insufficient membrane partitioning for blood-brain barrier penetration, and the tertiary amine N-ethyl-N-(isochroman-1-ylmethyl)ethanamine (LogP 3.44) exceeds the upper bound associated with increased promiscuity, phospholipidosis risk, and poor metabolic stability . The N-methyl secondary amine analog (LogP 1.52–1.91) falls closer to the target but lacks the primary amine hydrogen bond donor critical for certain target interactions .

Lipophilicity CNS drug design Physicochemical profiling

Topological Polar Surface Area (TPSA) Advantage Over N-Methyl Secondary Amine for Aqueous Solubility While Maintaining CNS Drug-Likeness

The target compound's TPSA of 35.25 Ų is 66% higher than that of the N-methyl secondary amine analog (TPSA 21.26 Ų), providing a potential solubility advantage without exceeding the TPSA threshold of ~90 Ų typically associated with poor CNS penetration . The isochroman-1-ylmethanamine parent shares an identical TPSA of 35.25 Ų, confirming that the ethyl substitution at the 1-position preserves the favorable polar surface area profile of the primary amine while adding lipophilic bulk for enhanced target complementarity .

TPSA CNS MPO score Drug-likeness

Rotatable Bond Count: Ethyl Substituent Provides Conformational Flexibility Advantage Over Methyl Analog

The target compound possesses two rotatable bonds—one more than the 1-methyl analog (1 rotatable bond)—conferred by the ethyl substituent at the 1-position . This additional degree of conformational freedom enables the primary amine to sample a broader range of orientations for target engagement, potentially facilitating induced-fit binding to protein pockets where the methyl analog's restricted geometry precludes optimal pose sampling [1]. Conversely, the tertiary amine analog possesses four rotatable bonds, introducing excessive flexibility that incurs an entropic penalty upon binding and may reduce target selectivity [2].

Conformational flexibility Induced-fit binding Rotatable bonds

Hydrogen Bond Donor Capacity: Primary Amine Enables Target H-Bond Interactions Absent in Tertiary Amine Analog

The target compound retains one hydrogen bond donor (the primary amine –NH2), which is essential for forming directional hydrogen bonds with biological targets such as aspartate or glutamate residues in GPCR orthosteric sites, kinase hinge regions, or enzyme active sites [1]. The tertiary amine analog N-ethyl-N-(isochroman-1-ylmethyl)ethanamine possesses zero hydrogen bond donors, fundamentally altering its pharmacophore and precluding any target interaction reliant on amine-to-acceptor hydrogen bonding [2]. The N-methyl secondary amine analog retains one HBD but introduces steric hindrance from the N-methyl group that may restrict the optimal H-bond geometry compared to the unsubstituted primary amine .

Hydrogen bonding Primary amine Target engagement

Isochroman Scaffold Privilege: Class-Level Evidence for CNS and Thromboxane A2 Antagonism Applicability

The isochroman core is established as a privileged scaffold in medicinal chemistry with demonstrated activity across CNS, antimicrobial, antihypertensive, antitumor, and anti-inflammatory target classes [1]. Specifically, aminomethylisochroman derivatives have been patented as thromboxane A2 receptor antagonists with 'powerful antagonistic action' relevant to thrombosis, thromboembolism, and ischemia , while 1-aminomethylisochroman compounds are claimed for CNS disease treatment including depression, schizophrenia, and bipolar disorder in patents from Sunovion Pharmaceuticals [2]. The target compound, bearing the 1-aminomethyl substitution pattern on the isochroman core, is structurally aligned with these patented pharmacophores, whereas isochroman derivatives lacking the 1-aminomethyl motif (e.g., isochroman-3-ylmethanamine or isochroman-4-one derivatives) address different biological target space .

Privileged scaffold Thromboxane A2 CNS therapeutics

Primary Amine Synthetic Versatility: Single-Step Derivatization to Sulfonamides, Amides, and Ureas Without Protection-Deprotection

The target compound's primary amine functionality enables direct, single-step derivatization to sulfonamides (via sulfonyl chloride coupling), amides (via carboxylic acid or acyl chloride coupling), ureas (via isocyanate reaction), and secondary/tertiary amines (via reductive amination), without the need for protection-deprotection sequences required for secondary amine analogs [1]. This is demonstrated in the broader literature where isochroman-1-methylamines serve as key building blocks for sulfonamide antibiotics with MIC values in the μg/mL range against Gram-positive and Gram-negative bacterial strains [2]. The tertiary amine analog is synthetically inert toward most electrophilic derivatization reactions, while the N-methyl secondary amine requires harsher conditions or protecting group strategies for selective acylation [3].

Synthetic utility Combinatorial chemistry Building block

Procurement-Relevant Application Scenarios for (1-Ethylisochroman-1-yl)methanamine Based on Quantitative Differentiation Evidence


CNS Drug Discovery: Lead Optimization of 1-Aminomethylisochroman Pharmacophores for Depression, Schizophrenia, or Bipolar Disorder

The compound's LogP of 1.82 and TPSA of 35.25 Ų place it within the favorable CNS drug property space, while the 1-aminomethyl substitution pattern aligns directly with the Sunovion patent family (US 10,927,124) claiming 1-aminomethylisochroman compounds for treating depression, schizophrenia, obsessive-compulsive disorder, and bipolar disorder . The ethyl group at the 1-position provides a lipophilicity increment over the methyl analog without exceeding CNS drug-like thresholds, making this compound a strategic intermediate or scaffold-hopping starting point for CNS lead optimization programs. Use this compound when the program requires a primary amine for hydrogen bonding to CNS target residues and where the unsubstituted parent (LogP 1.26) is insufficiently lipophilic for adequate brain penetration .

Thromboxane A2 Antagonist Development: Ischemia, Thrombosis, and Anti-Asthmatic Indications

The aminomethylisochroman scaffold is explicitly claimed in Japanese Patent JPH0570453A for thromboxane A2 receptor antagonism with therapeutic applications in thrombosis, thromboembolism, ischemia, asthma, and allergy . The target compound's primary amine provides a direct handle for appending the sulfonamide or acyl substituents (R1 groups in the patent formula) that modulate potency and selectivity at the thromboxane A2 receptor. The ethyl substituent at the 1-position offers a distinct steric and lipophilic profile compared to the unsubstituted or methyl-substituted analogs, which may confer differential receptor subtype selectivity or pharmacokinetic properties exploitable in lead optimization .

Antimicrobial Sulfonamide Library Synthesis: Primary Amine as Direct Coupling Handle for Parallel Chemistry

The primary amine is directly reactive with sulfonyl chlorides to generate sulfonamide libraries without protection-deprotection sequences . Published antibacterial SAR studies on isochroman-1-methylamine-derived sulfonamides demonstrate measurable MIC values against Gram-positive (S. aureus, B. subtilis) and Gram-negative (E. coli) strains, establishing this scaffold class as productive for antimicrobial lead discovery . The ethyl-substituted variant provides a lipophilicity increment (LogP 1.82 vs. ~1.26–1.52 for unsubstituted or N-methyl analogs) that may enhance bacterial membrane penetration. For medicinal chemistry CROs or internal library production groups, the 98% purity specification from Leyan ensures consistent parallel synthesis outcomes with minimal purification burden .

Fragment-Based Drug Discovery: Ethyl-Substituted Isochroman as a Rule-of-Three-Compliant Fragment with Primary Amine Vector

With a molecular weight of 191.27 g/mol, LogP of 1.82, one HBD, and two HBA, the compound adheres to the Rule of Three (MW < 300, LogP ≤ 3, HBD ≤ 3, HBA ≤ 3) commonly applied in fragment-based drug discovery (FBDD) campaigns . The ethyl group provides a modest but measurable lipophilicity increment over the methyl analog (MW 177.25) while preserving fragment-like properties, offering a differentiated starting point when fragment library diversity around the isochroman core is desired. The primary amine serves as a synthetic growth vector for fragment elaboration via amide coupling or reductive amination, and the 98% purity ensures reliable biophysical screening (SPR, NMR, DSF) without confounding impurity signals .

Quote Request

Request a Quote for (1-Ethylisochroman-1-yl)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.